molecular formula C5H9BO3 B13555617 (3-Oxocyclopentyl)boronic acid CAS No. 1290145-70-8

(3-Oxocyclopentyl)boronic acid

Katalognummer: B13555617
CAS-Nummer: 1290145-70-8
Molekulargewicht: 127.94 g/mol
InChI-Schlüssel: ZXOJYEKUUQGRGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Oxocyclopentyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a cyclopentyl ring with a ketone group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Oxocyclopentyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Oxocyclopentyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols.

    Substitution: Biaryl compounds or other coupled products.

Wirkmechanismus

The mechanism of action of (3-Oxocyclopentyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are crucial in many biological and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3-Oxocyclopentyl)boronic acid is unique due to the presence of both a boronic acid group and a ketone group on the cyclopentyl ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various applications.

Eigenschaften

CAS-Nummer

1290145-70-8

Molekularformel

C5H9BO3

Molekulargewicht

127.94 g/mol

IUPAC-Name

(3-oxocyclopentyl)boronic acid

InChI

InChI=1S/C5H9BO3/c7-5-2-1-4(3-5)6(8)9/h4,8-9H,1-3H2

InChI-Schlüssel

ZXOJYEKUUQGRGQ-UHFFFAOYSA-N

Kanonische SMILES

B(C1CCC(=O)C1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.